REACTION_CXSMILES
|
C[N:2](C)/[CH:3]=[CH:4]/[C:5]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([S:13][CH3:14])[N:8]=1)=O.Cl.[NH2:17]N>C(O)C>[CH3:14][S:13][C:9]1[N:8]=[C:7]([C:5]2[NH:17][N:2]=[CH:3][CH:4]=2)[CH:12]=[CH:11][N:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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CN(/C=C/C(=O)C1=NC(=NC=C1)SC)C
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Name
|
|
Quantity
|
0.62 g
|
Type
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reactant
|
Smiles
|
Cl.NN
|
Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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at reflux for 20 hours
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Duration
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20 h
|
Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
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CUSTOM
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Details
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the residue was partitioned between ethyl acetate(2×50 mL) and sat. sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with ether
|
Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=CC(=N1)C1=CC=NN1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |